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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data and mechanism of

action of AV-5080, a potent neuraminidase inhibitor developed for the treatment of influenza

virus infections. The information presented herein is a synthesis of available scientific literature,

designed to inform researchers and professionals in the field of antiviral drug development.

Core Mechanism of Action
AV-5080 is a highly potent, orally active small molecule that functions as a neuraminidase

inhibitor.[1][2][3] Its primary mode of action is to block the enzymatic activity of the influenza

virus neuraminidase (NA) protein.[1][2] Neuraminidase is a critical surface glycoprotein that

facilitates the release of progeny virions from infected host cells by cleaving sialic acid

residues, thereby preventing viral aggregation at the cell surface and promoting the spread of

the infection. By binding to the active site of the neuraminidase enzyme, AV-5080 prevents this

cleavage, leading to the clumping of newly formed virus particles on the host cell surface and

limiting their release and subsequent infection of other cells.

The chemical name for AV-5080 is (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-

ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid. Its design was informed

by 3D molecular docking and pharmacophore modeling to optimize its binding to the

neuraminidase active site.
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Quantitative Efficacy Data
AV-5080 has demonstrated potent in vitro activity against a range of influenza A and B virus

strains, including those resistant to the widely used neuraminidase inhibitor, oseltamivir.

Table 1: In Vitro Neuraminidase Inhibition
Influenza Virus
Strain

AV-5080 IC₅₀ (nM)
Oseltamivir IC₅₀
(nM)

Reference

A/duck/Minnesota/152

5/1981 (H5N1)
0.03 -

A/Perth/265/2009

(H1N1)
0.07 -

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the drug required to

inhibit 50% of the neuraminidase enzyme activity.

Table 2: Antiviral Activity in Cell Culture
Influenza Virus
Strain

Cell Line
AV-5080 EC₉₀
(nM)

Oseltamivir
EC₉₀ (nM)

Reference

A/California/07/2

009 (H1N1)
MDCK 0.71 ± 0.24 ~19.88

EC₉₀ (Half maximal effective concentration) represents the concentration of the drug required

to achieve 90% of the maximum antiviral effect in cell culture. The EC₉₀ for oseltamivir was

calculated based on the statement that AV-5080's EC₉₀ is 28 times lower. MDCK (Madin-Darby

Canine Kidney) cells are a standard cell line used for influenza virus research.

In Vivo Efficacy
In pre-clinical animal studies, AV-5080 has shown significant efficacy in a mouse model of

influenza infection.

Table 3: In Vivo Efficacy in a Mouse Model
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Influenza Virus
Strain

Treatment Dose (mg/kg) Survival Rate Reference

A/Aichi/2/1969

(H3N2)
AV-5080 25 90%

A/Aichi/2/1969

(H3N2)
Oseltamivir 25 100%

Safety and Pharmacokinetics
Pre-clinical safety pharmacology studies have been conducted on AV-5080.

Table 4: Pre-clinical Safety and Pharmacokinetic Profile
Parameter Result Reference

Safety

AMES Test No signs of genotoxicity

Chromosomal Aberration Test No signs of genotoxicity

hERG Test No signs of cardiotoxicity

Pharmacokinetics

Plasma Stability (rat, dog,

human)
>93% remaining after 24h

Detailed Experimental Protocols
While full, detailed step-by-step protocols are proprietary and not fully available in the public

domain, the following sections outline the methodologies for the key experiments cited based

on the available literature.

Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza

neuraminidase.
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Principle: The assay measures the cleavage of a fluorogenic substrate by the neuraminidase

enzyme. The fluorescence produced is proportional to the enzyme's activity. The reduction in

fluorescence in the presence of an inhibitor indicates its potency.

Methodology:

Enzyme Source: Recombinant or purified neuraminidase from the influenza virus strain of

interest.

Substrate: A fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic

acid (MUNANA).

Procedure: a. The neuraminidase enzyme is pre-incubated with varying concentrations of

AV-5080. b. The MUNANA substrate is added to initiate the enzymatic reaction. c. The

reaction is incubated at 37°C for a specified period. d. The reaction is stopped, and the

fluorescence of the released 4-methylumbelliferone is measured using a fluorometer. e. The

concentration of AV-5080 that inhibits 50% of the enzyme activity (IC₅₀) is calculated by

plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity in Cell Culture (MDCK Cells)
This assay determines the efficacy of a compound in inhibiting influenza virus replication in a

cellular context.

Principle: The cytopathic effect (CPE) caused by viral replication in a cell monolayer is

observed. The ability of a compound to protect the cells from CPE is a measure of its antiviral

activity.

Methodology:

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are grown to confluency in 96-well

plates.

Virus: The influenza virus strain of interest is used to infect the cells.

Procedure: a. Serial dilutions of AV-5080 are added to the MDCK cell monolayers. b. The

cells are then infected with a known titer of the influenza virus. c. The plates are incubated at
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37°C in a CO₂ incubator for a period sufficient to cause CPE in the virus control wells

(typically 2-4 days). d. The cell viability is assessed using a colorimetric assay (e.g., MTT or

neutral red uptake) or by visual inspection of CPE. e. The concentration of AV-5080 that

protects 90% of the cells from virus-induced death (EC₉₀) is determined.

In Vivo Efficacy in a Mouse Model
This study evaluates the therapeutic efficacy of a compound in a living organism infected with

influenza virus.

Principle: Mice are lethally infected with an adapted influenza virus strain. The ability of the test

compound to improve survival rates and reduce disease severity is assessed.

Methodology:

Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.

Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted

influenza virus strain (e.g., A/Aichi/2/1969 H3N2).

Treatment: a. Treatment with AV-5080 or a vehicle control is initiated at a specified time post-

infection (e.g., 4 hours). b. The compound is administered orally at various doses (e.g., 25

mg/kg) for a defined period (e.g., twice daily for 5 days).

Monitoring: a. Mice are monitored daily for signs of illness (e.g., weight loss, inactivity) and

survival for a period of at least 14 days. b. The survival rates between the treated and control

groups are compared.
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Caption: Mechanism of AV-5080 action on the influenza virus lifecycle.

Experimental Workflow: Neuraminidase Inhibition Assay
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Caption: Workflow for the in vitro neuraminidase inhibition assay.

Experimental Workflow: In Vivo Mouse Efficacy Study
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Caption: Workflow for the in vivo mouse efficacy study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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